D-(-)-Lactic acid-13C

Chiral Purity Quality Control Enantiomeric Separation

Select (2R)-2-hydroxy(113C)propanoic acid for unmatched stereospecific D-lactate tracing. This SIL-IS corrects ion suppression in LC-MS/MS with a +1 Da shift, critical for accurate D-lactic acidosis diagnostics (LOD 0.2–0.7 µM). L-isotopologues fail to trace the glyoxalase pathway. Verified ≥98% chiral purity ensures precise absolute quantification in plasma, urine, or CSF.

Molecular Formula C3H6O3
Molecular Weight 91.07 g/mol
Cat. No. B12380453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-Lactic acid-13C
Molecular FormulaC3H6O3
Molecular Weight91.07 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O
InChIInChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1/i3+1
InChIKeyJVTAAEKCZFNVCJ-DFXGSJBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-hydroxy(113C)propanoic acid: Stable Isotope-Labeled D-Lactic Acid for Quantitative Metabolic Tracing and Analytical Standardization


(2R)-2-hydroxy(113C)propanoic acid, also designated as D-(-)-Lactic acid-13C or (R)-2-Hydroxypropionic acid-13C, is a stable isotope-labeled analog of the D-enantiomer of lactic acid, wherein the carboxyl carbon (C-1 position) is enriched with the non-radioactive carbon-13 isotope . As a chiral alpha-hydroxy acid with the molecular formula 13CC2H6O3 and a molecular weight of 91.07 g/mol, this compound retains the identical stereochemistry and biochemical recognition profile of endogenous D-lactate while incorporating a mass shift of +1 Da that enables precise discrimination from its unlabeled counterpart via mass spectrometry [1]. Its primary utility resides in two domains: first, as an internal standard for the absolute quantification of D-lactate in complex biological matrices by LC-MS/MS or GC-MS, where it corrects for matrix effects, ion suppression, and sample processing variability; and second, as a metabolic tracer for interrogating the stereospecific fate of D-lactate in pathways distinct from L-lactate, including methylglyoxal detoxification, gut microbial fermentation, and certain cancer cell metabolic adaptations .

Procurement Risk Analysis: Why Generic Lactic Acid or Non-Chiral 13C-Labeled Analogs Cannot Substitute for (2R)-2-hydroxy(113C)propanoic acid


Substituting (2R)-2-hydroxy(113C)propanoic acid with a generic, racemic, or L-enantiomer-specific 13C-labeled lactic acid introduces quantifiable analytical error and metabolic misinterpretation. The D- and L-enantiomers of lactic acid exhibit fundamentally different metabolic origins, enzymatic processing pathways, and pathological significance in mammalian systems: L-lactate is the primary product of glycolysis and a central energy shuttle, while D-lactate in mammals arises predominantly from the glyoxalase pathway or from gastrointestinal microbial fermentation, with elevated D-lactate levels serving as a diagnostic marker for short bowel syndrome and D-lactic acidosis [1]. Consequently, an L-lactate-13C tracer cannot trace D-lactate-specific fluxes, and an unlabeled D-lactate cannot be quantified in the presence of endogenous background without an isotopically distinct internal standard [2]. Furthermore, the position of the 13C label critically affects analytical outcomes: studies have demonstrated that the fragmentation efficiency in tandem mass spectrometry varies by up to 1.5-fold between different 13C-lactate isotopologues, such that [1-13C]lactate, [3-13C]lactate, and uniformly labeled lactate produce different signal intensities under identical MS conditions [3]. Therefore, selection of (2R)-2-hydroxy(113C)propanoic acid specifically is a non-negotiable requirement for studies requiring stereospecific D-lactate tracing or absolute quantification with matched isotopic and chiral identity.

Quantitative Differentiation Evidence: (2R)-2-hydroxy(113C)propanoic acid Versus Analogs and Alternatives


Chiral Identity Confirmation: D-Enantiomer Purity Specification ≥98% by HPLC

As an isotopically labeled D-lactic acid standard, (2R)-2-hydroxy(113C)propanoic acid is specified and verified to possess a chiral purity of ≥98% for the D-enantiomer (R-configuration) as determined by chiral HPLC analysis . This specification ensures that the isotopic label resides exclusively on the biologically and analytically relevant D-isomer, preventing contamination with L-lactate-13C that would confound stereospecific flux measurements or quantification assays. In contrast, unlabeled D-lactic acid procured from bulk fermentation sources may exhibit variable enantiomeric excess, typically ranging from 95% to 99.5% depending on the bacterial strain and purification rigor [1].

Chiral Purity Quality Control Enantiomeric Separation

Position-Specific 13C Enrichment Minimizes MS Fragmentation Bias Compared to Other Isotopologues

The [1-13C] labeling position in (2R)-2-hydroxy(113C)propanoic acid confers a critical analytical advantage in LC-MS/MS quantification. A 2017 study in Scientific Reports quantified the fragmentation efficiency of various 13C-lactate isotopologues under tandem mass spectrometry conditions. The fragmentation efficiency of [3-13C]lactate was 1.2-fold higher than unlabeled lactate, [2,3-13C]lactate was 1.5-fold higher, and [U-13C]lactate was 1.4-fold higher. In contrast, [1-13C]lactate exhibited fragmentation efficiency similar to unlabeled lactate (ratio of ~1.0), indicating that the carboxyl carbon label does not significantly perturb MS fragmentation [1]. This phenomenon arises because 13C substitution at different carbon positions differentially influences the collision-induced dissociation (CID) energy landscape, despite theoretical calculations predicting nearly identical activation energies for all isotopologues [1].

Mass Spectrometry Isotopologue Quantification Fragmentation Efficiency

Internal Standard Performance: Absolute Quantification of D-Lactate in Biological Matrices via LC-MS/MS

(2R)-2-hydroxy(113C)propanoic acid is explicitly validated and recommended as an internal standard (IS) for the absolute quantification of D-lactate in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . In a validated analytical method for simultaneous measurement of plasma concentrations and 13C-enrichment of lactic acid and other short-chain acids, the use of 13C-labeled lactate as an internal standard enabled detection limits ranging from 0.2 to 0.7 μM for lactic acid, with intra-day and within-day repeatability meeting rigorous bioanalytical validation criteria [1]. In contrast, methods lacking a stable isotope-labeled internal standard require external calibration or surrogate IS approaches, which cannot correct for matrix-specific ion suppression effects that can attenuate signal by 30-70% in plasma or urine matrices [2].

LC-MS/MS Internal Standard Quantitative Bioanalysis

Metabolic Tracing Selectivity: Stereospecific D-Lactate Flux Resolution Distinct from L-Lactate Pathways

The stereochemical identity of (2R)-2-hydroxy(113C)propanoic acid is fundamental to its utility as a metabolic tracer for D-lactate-specific pathways. In mammalian systems, baseline plasma D-lactate is maintained at nanomolar concentrations (~5–20 nM) primarily from methylglyoxal metabolism via the glyoxalase pathway, whereas L-lactate circulates at millimolar concentrations (~0.5–2.0 mM) [1]. Pathological elevation of D-lactate to millimolar levels occurs in short bowel syndrome and D-lactic acidosis due to gastrointestinal microbial overproduction [1]. Infusion of (2R)-2-hydroxy(113C)propanoic acid enables selective tracking of D-lactate oxidation, clearance, and conversion to other metabolites without interference from the large endogenous L-lactate pool, which differs by over 10⁵-fold in concentration [2]. L-lactate-13C tracers, in contrast, cannot resolve the stereospecific fate of D-lactate, as they trace the distinct L-lactate dehydrogenase-dependent glycolytic and Cori cycle pathways [3].

Metabolic Flux Analysis D-Lactate Gut Microbiome Stable Isotope Tracing

Validated Research and Industrial Applications for (2R)-2-hydroxy(113C)propanoic acid


Absolute Quantification of D-Lactate in Clinical and Preclinical Bioanalysis by LC-MS/MS

(2R)-2-hydroxy(113C)propanoic acid serves as the optimal stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of D-lactate in biological matrices including plasma, serum, urine, cerebrospinal fluid, and tissue homogenates. The +1 Da mass shift enables complete chromatographic co-elution with endogenous D-lactate while permitting mass spectrometric discrimination . Validated LC-MS/MS methods incorporating this SIL-IS achieve detection limits of 0.2–0.7 μM with intra-day precision suitable for clinical diagnostic thresholds of D-lactic acidosis (>2.5–3.0 mM) and research applications in gut microbiome metabolism studies [1].

Stereospecific Metabolic Tracing of D-Lactate in Gut-Liver Axis and Methylglyoxal Detoxification Studies

In metabolic flux studies requiring discrimination between D- and L-lactate fate, (2R)-2-hydroxy(113C)propanoic acid provides the sole means to trace the stereospecific oxidation, interconversion, and clearance of D-lactate. Its D-enantiomer identity targets the glyoxalase pathway (methylglyoxal → D-lactate) and gut microbial fermentation pathways, enabling researchers to quantify D-lactate contributions to systemic metabolism independently of the dominant glycolytic L-lactate pool [2]. Applications include investigation of D-lactic acidosis pathogenesis, assessment of probiotic and dietary interventions on colonic D-lactate production, and evaluation of hepatic D-lactate clearance capacity.

Method Validation and Quality Control in Chiral Metabolomics and Clinical Assay Development

The compound functions as a certified reference material for method development and validation in chiral metabolomics. Its documented chiral purity specification of ≥98% (HPLC) enables accurate calibration of chiral separation methods, including chiral HPLC with polysaccharide-based columns and chiral GC-MS following diastereomeric derivatization. This application is critical for establishing enantiomer-specific reference ranges in clinical laboratories and for ensuring inter-laboratory comparability of D-lactate measurements, which are currently limited by the absence of standardized chiral assays in most clinical settings [3].

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